Product packaging for 2,5-Bis(trifluoromethyl)pyridine(Cat. No.:CAS No. 20857-44-7)

2,5-Bis(trifluoromethyl)pyridine

Cat. No.: B1591522
CAS No.: 20857-44-7
M. Wt: 215.1 g/mol
InChI Key: TWVOBLWLJDHPLH-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylation in Pyridine (B92270) Chemistry Research

The trifluoromethyl (CF₃) group, in particular, is a key substituent in the design of new molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a desirable feature in many active compounds. nih.gov In pyridine chemistry, trifluoromethylation can influence the reactivity of the ring, enhance the binding affinity of the molecule to biological targets, and improve its pharmacokinetic profile. The strategic placement of CF₃ groups can lead to the development of more potent and selective drugs and agrochemicals. nih.gov

Contextualizing 2,5-Bis(trifluoromethyl)pyridine within Advanced Heterocyclic Compound Studies

Within the broad landscape of fluorinated heterocycles, this compound stands out due to the specific arrangement of its trifluoromethyl groups. This substitution pattern creates a unique electronic environment within the pyridine ring, influencing its reactivity and potential applications. The presence of a CF₃ group at the 2-position and another at the 5-position significantly impacts the electron density of the aromatic system, making it a valuable synthon for further chemical transformations.

Current Research Landscape and Emerging Trends in Bis(trifluoromethyl)pyridines

The field of bis(trifluoromethyl)pyridines is an active area of research. Current trends focus on the development of efficient and selective synthetic methodologies to access various isomers of these compounds. jst.go.jp Furthermore, there is a growing interest in exploring their utility as ligands in catalysis and as building blocks for novel functional materials with tailored electronic and photophysical properties. The unique properties of these molecules suggest that many new applications will be discovered in the future. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F6N B1591522 2,5-Bis(trifluoromethyl)pyridine CAS No. 20857-44-7

Properties

IUPAC Name

2,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-5(14-3-4)7(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVOBLWLJDHPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555999
Record name 2,5-Bis(trifluoromethyl)pyridine
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Molecular Weight

215.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20857-44-7
Record name 2,5-Bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)pyridine
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Reactivity, Mechanistic Studies, and Derivatization of Bis Trifluoromethyl Pyridine Systems

Nucleophilic Aromatic Substitution Reactions of Fluorinated Pyridines

Fluorinated pyridines are particularly susceptible to nucleophilic aromatic substitution (SNA) reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the pyridine (B92270) ring. acs.org The presence of electron-withdrawing groups, such as trifluoromethyl groups, further activates the ring towards nucleophilic attack.

The reactivity of halopyridines in SNA reactions generally follows the order F > Cl > Br > I. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This enhanced reactivity of fluoropyridines makes them valuable substrates for introducing a wide range of nucleophiles under milder conditions. orgsyn.org

In the context of 2,5-bis(trifluoromethyl)pyridine, the two CF3 groups significantly increase the electron deficiency of the pyridine ring, making it highly reactive towards nucleophiles. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6) because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.comyoutube.comyoutube.com

The general mechanism for nucleophilic aromatic substitution on a pyridine ring involves the following steps:

Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group (e.g., a halide) is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product. youtube.com

This reactivity has been exploited in the synthesis of various functionalized pyridine derivatives. For example, the palladium-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with aromatic amines has been used to synthesize N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines, which are valuable ligands in coordination chemistry. mdpi.comresearchgate.net

Suzuki-Miyaura Cross-Coupling Reactions of Bis(trifluoromethyl)pyridine Boronic Esters

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

The synthesis of pyridine boronic acids and esters can be achieved through several methods, including halogen-metal exchange followed by borylation, directed ortho-metalation, and transition metal-catalyzed C-H or C-F borylation. arkat-usa.orgdigitellinc.com For highly electron-deficient pyridines, such as those bearing trifluoromethyl groups, iridium-catalyzed aromatic borylation has proven to be an effective one-step method for creating boronic acid pinacol (B44631) esters. kaust.edu.sa

Specifically, (2,6-bis(trifluoromethyl)pyridin-4-yl)boronic acid and its pinacol ester have been synthesized and utilized in Suzuki-Miyaura cross-coupling reactions. kaust.edu.sanih.gov These boronic esters serve as a source for one of the strongest electron-withdrawing aromatic groups, enabling its installation into various organic molecules.

The Suzuki-Miyaura cross-coupling of these highly electron-deficient pyridine-4-boronic esters with a range of (hetero)aryl bromides has been successfully demonstrated, yielding the coupled products in moderate to high yields. kaust.edu.sa The reaction conditions typically involve a palladium catalyst, such as Pd(dppf)Cl2, and a base. nih.govclaremont.edu This methodology has been extended to double and triple Suzuki couplings with dibromo- and tribromoarenes, highlighting its utility in constructing complex molecular architectures. kaust.edu.sa

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Boronic Ester/AcidCoupling PartnerCatalystYieldReference
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)Hetero(aryl) boronic acids and pinacol boronic estersPd(dppf)Cl25-89% nih.govclaremont.edu
2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester(Hetero)aryl bromidesNot specified46-95% kaust.edu.sa

Ligand Design and Coordination Chemistry with Transition Metals

Chelating Properties of Bis(trifluoromethyl)pyridine Derivatives

Derivatives of bis(trifluoromethyl)pyridine are highly sought-after as ligands in coordination chemistry. The presence of trifluoromethyl groups significantly influences the electronic properties, solubility, and conformation of the resulting metal complexes. mdpi.com These ligands typically act as bidentate or tridentate chelators, coordinating to transition metals through their nitrogen atoms.

A prominent class of such ligands is based on the bis(pyridin-2-yl)amine (dpa) framework. mdpi.com Introducing trifluoromethyl groups to the pyridine rings of dpa, for instance in N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines, creates ligands with tailored electronic and steric properties. mdpi.comresearchgate.net These ligands form stable complexes with a variety of transition metals, including rhenium, platinum, and palladium. soton.ac.ukresearchgate.net

Another example involves 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide derivatives decorated with trifluoromethyl groups. elsevierpure.comnih.gov These trifunctional ligands have been shown to coordinate with lanthanide ions in a tridentate fashion, demonstrating their versatility in forming complexes with different metal centers. elsevierpure.comnih.gov The trifluoromethyl groups in these ligands impact the coordination geometry and the properties of the resulting lanthanide complexes.

The chelating properties of these ligands are crucial for their application in various fields. The stability and structure of the metal complexes they form are key determinants of their catalytic activity, luminescent properties, and potential biological applications.

Application in Catalyst Development for Organic Transformations

Ligands derived from bis(trifluoromethyl)pyridine have found significant applications in the development of catalysts for a range of organic transformations. The electron-withdrawing nature of the trifluoromethyl groups can modulate the reactivity of the metal center, leading to enhanced catalytic performance.

For example, palladium complexes bearing bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands have been utilized in amination reactions. mdpi.com The specific ligand system, such as a Pd(dba)2/BINAP catalytic system, can be optimized for high yields in the synthesis of N,N-diarylated amines. mdpi.comresearchgate.net

Furthermore, iridium(III) photocatalysts have been prepared using 5,5′-bis(trifluoromethyl)-2,2′-bipyridine and 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) as ligands. sigmaaldrich.comsigmaaldrich.com These catalysts are employed in photoredox catalysis, a powerful tool for a variety of bond-forming transformations. researchgate.net

In a different application, cobalt complexes with 4,4′-bis(trifluoromethyl)-2,2′-bipyridine as a ligand have been used for the decarbonylative reductive pyridination of aryl thioesters. acs.orgacs.org This catalytic system provides a novel route for the C4-arylation of pyridines.

The development of organocatalysts has also benefited from trifluoromethyl-substituted pyridine systems. For instance, 3,5-bis(trifluoromethyl) phenylammonium triflate has been reported as a green organocatalyst for the synthesis of indeno[1,2-b]pyridines. jourcc.com

Functionalization and Modification Strategies for Enhanced Biological and Material Properties

The functionalization and modification of the this compound core are crucial for tailoring its properties for specific biological and material applications. The introduction of various functional groups can enhance solubility, lipophilicity, and binding affinity to biological targets or influence the self-assembly and electronic properties of materials.

One key strategy is the direct C-H fluorination of pyridines. acs.orgorgsyn.orgnih.gov This method allows for the late-stage introduction of fluorine atoms, which can significantly impact the biological activity of a molecule. For example, direct fluorination of pyridines with silver(II) fluoride (AgF2) can occur with high site-selectivity, typically adjacent to the nitrogen atom. nih.gov While direct C-H fluorination of this compound itself is not explicitly detailed in the provided context, the principles apply to the broader class of substituted pyridines.

Another important functionalization approach is the synthesis of trifluoromethylpyridine (TFMP) derivatives. nih.govjst.go.jp Various methods exist for preparing TFMP derivatives, including chlorine/fluorine exchange from trichloromethylpyridine, building the pyridine ring from a trifluoromethyl-containing precursor, or direct introduction of a trifluoromethyl group. nih.gov These derivatives are key intermediates for a wide range of agrochemicals and pharmaceuticals. nih.govjst.go.jpresearchgate.net

The synthesis of coordination polymers using bis(trifluoromethyl)benzoate and bipyridine ligands showcases how modification can lead to materials with interesting properties, such as porosity and specific magnetic behavior. acs.org The choice of solvent during the synthesis of these metal-organic frameworks can lead to different supramolecular isomers with distinct structures and properties. acs.org

Furthermore, the synthesis of secondary trifluoromethyl boronic esters through visible light-induced decarboxylative alkylation reactions provides a pathway to novel building blocks for drug discovery and materials science. researchgate.net These functionalization strategies open up avenues for creating new molecules with enhanced properties based on the bis(trifluoromethyl)pyridine scaffold.

Advanced Spectroscopic and Structural Characterization Techniques in Bis Trifluoromethyl Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,5-bis(trifluoromethyl)pyridine and its derivatives. By observing the magnetic properties of atomic nuclei, researchers can deduce the molecular structure.

¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule. For pyridine-based compounds, the chemical shifts of the protons on the aromatic ring are indicative of their electronic environment.

¹³C NMR spectroscopy offers a detailed view of the carbon skeleton. In derivatives of this compound, characteristic quadruplets can be observed in ¹³C{¹H} NMR spectra. These signals, with coupling constants such as ¹JCF = 271.4 Hz, ²JCF = 33.6 Hz, and ³JCF = 4.1 and 3.1 Hz, are attributable to the trifluoromethyl (CF₃) group and the carbon atoms at positions 5, 6, and 4 of the pyridine (B92270) core, respectively. mdpi.com

¹⁹F NMR is particularly crucial for compounds containing fluorine, such as this compound. The ¹⁹F NMR spectra of these compounds show characteristic signals for the CF₃ groups. For instance, a signal around -61.9 ppm is observed for the CF₃ group in some derivatives. mdpi.com

Interactive Table: Representative NMR Data for Trifluoromethylated Pyridine Derivatives

Nucleus Chemical Shift (ppm) Coupling Constants (Hz) Assignment Reference
¹³C --- ¹JCF = 271.4 CF₃ group mdpi.com
¹³C --- ²JCF = 33.6 Carbon at position 6 mdpi.com
¹³C --- ³JCF = 4.1 Carbon at position 4 mdpi.com
¹³C --- ³JCF = 3.1 Carbon at position 4 mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to probe the vibrational and electronic properties of molecules, respectively.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of a pyridine derivative will exhibit characteristic bands. For instance, bands around 1450 cm⁻¹ can indicate pyridine coordinated to a Lewis acid site, while bands near 1540 cm⁻¹ suggest the presence of pyridinium (B92312) cations. researchgate.net The specific frequencies of these vibrations can be influenced by the presence of substituents like the trifluoromethyl groups.

UV-Vis Spectroscopy examines the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectra of platinum complexes containing trifluoromethyl-substituted ligands, for example, show absorption bands that provide insights into their electronic structure. acs.orgacs.org For instance, some complexes exhibit absorption bands between 350 and 375 nm, with additional bands at 310 and 325 nm. acs.orgacs.org The position and intensity of these bands are sensitive to the molecular environment and can be compared with computational data, such as that from Time-Dependent Density Functional Theory (TD-DFT) calculations, to better understand the electronic transitions. acs.org

Interactive Table: Spectroscopic Data for Pyridine and its Derivatives

Technique Wavenumber (cm⁻¹) / Wavelength (nm) Assignment Reference
IR ~1450 Pyridine coordinated at Lewis acid sites researchgate.net
IR ~1540 Pyridinium cations researchgate.net
UV-Vis 350-375 Absorption band acs.orgacs.org
UV-Vis 325 Absorption band acs.orgacs.org
UV-Vis 310 Absorption band acs.orgacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of compounds like this compound.

The predicted monoisotopic mass for this compound (C₇H₃F₆N) is 215.01697 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The technique can also provide information about the fragmentation of the molecule under the conditions of the experiment, which can help to confirm its structure. For example, various adducts can be observed, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, each with a specific predicted mass-to-charge ratio. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for this compound

Adduct m/z (mass to charge ratio) Reference
[M+H]⁺ 216.02425 uni.lu
[M+Na]⁺ 238.00619 uni.lu
[M-H]⁻ 214.00969 uni.lu
[M+NH₄]⁺ 233.05079 uni.lu
[M+K]⁺ 253.98013 uni.lu

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis can unequivocally establish their molecular structure. mdpi.com For instance, a derivative has been shown to crystallize in a monoclinic system with P2₁ symmetry. mdpi.com The resulting structural data, including atomic coordinates and displacement parameters, offer a detailed picture of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and the effects of crystal packing.

In cases where single crystals are not available, X-ray powder diffraction (XRPD) can be used to characterize the crystalline form of a compound. google.com This is particularly important in pharmaceutical sciences for identifying different polymorphic forms of a drug substance. google.com

Computational and Theoretical Investigations of Bis Trifluoromethyl Pyridine Analogues

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. It is frequently used to predict a wide array of molecular properties for substituted pyridines. researchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the geometry corresponding to the lowest energy state on the potential energy surface. researchgate.netnih.gov

For trifluoromethyl-substituted pyridine (B92270) analogues, these calculations often reveal non-planar structures. The steric and electronic effects of the bulky, electron-withdrawing trifluoromethyl (-CF₃) groups can cause significant distortions in the pyridine ring and influence the orientation of the substituents. nih.gov Conformational analysis identifies different stable isomers (conformers) and the energy barriers between them. The global minimum energy structure represents the most stable conformation of the molecule. For a related compound, 2-methoxy-3-(trifluoromethyl)pyridine, the global minimum energy was calculated to be -700.0667 Hartrees using the DFT/B3LYP/6-311++G(d,p) method. researchgate.net In studies of other complex pyridine derivatives, optimized structures were found to have C₁ point group symmetry, indicating a lack of planarity. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Trifluoromethyl-Substituted Pyridine Ring (Illustrative) This table is based on typical values found in DFT studies of similar compounds and serves as an illustration.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (ring)1.39 - 1.41 Å
C-N (ring)1.33 - 1.35 Å
C-H~1.08 Å
C-CF₃~1.50 Å
C-F~1.34 Å
Bond AngleC-N-C (ring)~117°
C-C-C (ring)~120°
C-C-N (ring)~123°
Dihedral AngleRing-CF₃Variable (depends on steric hindrance)

Once the molecular geometry is optimized, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculations determine the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. researchgate.net

For a molecule like 2,5-bis(trifluoromethyl)pyridine, which belongs to the C₁ point group, all vibrational modes are active in both IR and Raman spectroscopy. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity. researchgate.net

A detailed vibrational analysis allows for the assignment of specific spectral bands to particular functional groups. For instance, in a study of 2-methoxy-3-(trifluoromethyl)pyridine, characteristic bands were assigned as follows:

C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C-F stretching: Strong absorptions are expected in the 1100-1350 cm⁻¹ range due to the high electronegativity of fluorine.

Pyridine ring vibrations: A series of characteristic stretching and bending modes appear in the 1400-1600 cm⁻¹ and 1000-1200 cm⁻¹ regions.

Table 2: Illustrative Vibrational Frequencies for Key Modes in a Trifluoromethyl-Pyridine Analogue (Based on data from a study on 2-methoxy-3-(trifluoromethyl)pyridine) researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Assignment
C-H Stretch30753070Aromatic C-H stretching
C=C/C=N Stretch16051600Pyridine ring stretching
C-F Stretch13401335Asymmetric CF₃ stretching
C-F Stretch11801175Symmetric CF₃ stretching
Ring Breathing10251020Pyridine ring breathing mode

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored according to the electrostatic potential value: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the pyridine ring and the fluorine atoms of the -CF₃ groups. These are the most likely sites for interaction with electrophiles or positive centers.

Positive Potential (Blue): Located on the hydrogen atoms attached to the pyridine ring. These sites are susceptible to attack by nucleophiles.

This analysis provides crucial insights into intermolecular interactions and the regioselectivity of chemical reactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. uni-muenchen.de This method provides quantitative information about bonding, charge distribution, and intramolecular charge transfer (hyperconjugation).

Key findings from NBO analysis on trifluoromethyl-pyridine systems typically include:

Natural Population Analysis (NPA): This reveals the distribution of electron density, providing natural atomic charges. The nitrogen atom is expected to carry a significant negative charge, while the carbon atoms bonded to fluorine will be positively charged.

Hyperconjugative Interactions: NBO analysis quantifies the stabilization energy arising from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. Significant interactions often involve the lone pair of the pyridine nitrogen (LP(N)) donating into adjacent antibonding orbitals (e.g., π*(C-C)). These interactions are crucial for understanding the molecule's electronic stability. wisc.edu

Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com

Table 3: Illustrative NBO and Quantum Descriptor Data This table presents hypothetical data based on principles of NBO analysis for similar compounds.

ParameterDescriptionExpected Value/Observation
Natural Charge (N)Charge on the pyridine nitrogen atomHighly negative (~ -0.5 e)
Natural Charge (C attached to F)Charge on the carbon of the CF₃ groupHighly positive
HOMO EnergyEnergy of the highest occupied molecular orbital~ -7.0 to -8.0 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital~ -1.0 to -2.0 eV
HOMO-LUMO GapEnergy difference (LUMO - HOMO)~ 5.0 to 7.0 eV
E(2) Interaction EnergyStabilization from LP(N) -> π*(C-C) delocalizationSignificant (e.g., > 20 kcal/mol)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study electronically excited states. benasque.org It is a computationally efficient method for predicting the electronic absorption spectra (UV-Vis) of molecules. cnr.it The calculation yields vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states, and oscillator strengths, which relate to the intensity of the absorption bands. acs.org

For a molecule like this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λₘₐₓ) and help assign the nature of the transitions (e.g., π → π, n → π). In studies of related complex molecules, simulated spectra from TD-DFT have shown good agreement with experimental UV-Vis spectra, allowing for a detailed understanding of the electronic transitions. acs.org

Table 4: Hypothetical TD-DFT Results for this compound This table illustrates the type of data obtained from a TD-DFT calculation.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution (Transition)
S₁4.133000.002HOMO -> LUMO+1 (n → π)
S₂4.592700.250HOMO -> LUMO (π → π)
S₃4.962500.180HOMO-1 -> LUMO (π → π*)

Thermodynamic Property Calculations and Stability Assessments

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule, such as standard enthalpy (H°), entropy (S°), and heat capacity at constant pressure (Cₚ°). researchgate.net These properties are typically calculated over a range of temperatures, providing insight into the thermal stability and behavior of the compound under different conditions. researchgate.net

Studies on pyridine analogues have shown that these thermodynamic functions generally increase with temperature. researchgate.net This is because higher temperatures lead to greater population of vibrational and rotational energy levels, increasing the thermal energy content of the molecule. The calculated data can be used to model chemical equilibria and reaction thermodynamics.

Table 5: Illustrative Temperature Dependence of Thermodynamic Properties (Based on trends observed for 2-methoxy-3-(trifluoromethyl)pyridine) researchgate.net

Temperature (K)Heat Capacity, Cₚ° (J·mol⁻¹·K⁻¹)Entropy, S° (J·mol⁻¹·K⁻¹)Enthalpy, H° (kJ·mol⁻¹)
10085.3295.18.1
200135.8380.520.2
298.15180.2450.636.5
400215.5510.856.7
500242.1565.479.8

Theoretical Studies on Reaction Mechanisms and Kinetic Isotope Effects

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving trifluoromethyl-substituted pyridine analogues. These theoretical studies provide deep insights into reaction pathways, transition state geometries, and the energetic barriers that govern the outcomes of chemical transformations. Furthermore, the analysis of kinetic isotope effects (KIEs) through computational models offers a powerful method to validate proposed mechanisms and understand the nature of rate-determining steps.

Research in this area has explored various reaction types, including nucleophilic aromatic substitution (SNAr), C-H activation, and metal-catalyzed cross-coupling reactions. The presence of strongly electron-withdrawing trifluoromethyl groups significantly influences the electronic structure of the pyridine ring, which in turn dictates its reactivity.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms:

The SNAr reaction is a cornerstone of pyridine chemistry. For pyridine rings bearing electron-withdrawing substituents like the trifluoromethyl group, these reactions are generally facilitated. libretexts.org The classical mechanism proceeds in two steps via a stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org However, recent computational and experimental studies have provided evidence that many SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism rather than a stepwise one. nih.gov

Computational analyses have been crucial in distinguishing between these two pathways. For instance, studies on the substitution reactions of aryl fluorides have shown that the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring determines whether the mechanism is stepwise or concerted. nih.gov For electron-deficient rings like those in trifluoromethyl-substituted pyridines, concerted mechanisms are predicted to be common, especially with good leaving groups. nih.gov Theoretical calculations can map the potential energy surface of the reaction, identifying whether a stable Meisenheimer intermediate exists or if the reaction proceeds through a single transition state.

C-H Activation and Functionalization:

The direct functionalization of C–H bonds is a highly atom-economical and desirable transformation. Computational studies have been instrumental in understanding the mechanisms of metal-catalyzed C-H activation of pyridine derivatives. princeton.edursc.orgcapes.gov.br These reactions often involve a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a ligand or an external base. capes.gov.br

Theoretical investigations into the Pd-catalyzed carbonylative coupling of polyfluoroarenes, which are analogous to trifluoromethyl-substituted pyridines in their electron-deficient nature, have detailed the crucial roles of the catalyst, ligands, and additives. nih.gov DFT calculations have shown that the rate-limiting step is often the C-H activation itself. The choice of base can significantly affect the reaction's feasibility and selectivity by altering the energy of the transition state. nih.gov

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect, which is the change in reaction rate upon isotopic substitution, is a sensitive probe of transition state structure. princeton.edu Computational modeling can predict KIEs for proposed mechanistic steps, and the agreement between calculated and experimental values provides strong evidence for a particular pathway. princeton.eduacs.org

A computational investigation into pyridine dicarbene iron-catalyzed hydrogen isotope exchange (HIE) provides a concrete example of the synergy between theoretical mechanism elucidation and KIE analysis. princeton.edu In this study, DFT was used to explore the mechanism of C(sp²)-H activation. The calculations supported a σ-complex assisted metathesis (σ-CAM) mechanism.

The computed pathway involves the formation of a weakly-bound η²-C-H-arene intermediate which proceeds through a late transition state to an η²-H₂-coordinated intermediate, a characteristic of σ-CAM HIE. princeton.edu The table below summarizes the key computed energetic parameters for the C-H activation of benzene (B151609), a model substrate, catalyzed by a pyridine dicarbene iron complex.

Table 1: Computed Energetic Parameters for Benzene C-H Activation

Species/Transition StateDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants Separated catalyst and benzene0.0
η²-C-H Intermediate Pre-coordination complex+2.5
Transition State (TS) C-H bond cleavage+22.1
η²-H₂ Intermediate Post-C-H activation complex+4.9
Products Separated catalyst and H₂+10.2

Data adapted from computational studies on pyridine dicarbene iron-catalyzed HIE. princeton.edu The values represent a simplified model to illustrate the mechanistic pathway.

These computational findings not only map out the most plausible reaction coordinate but also provide a basis for understanding how ligand modifications can influence the reaction rate, guiding the rational design of more efficient catalysts. princeton.edu The study of KIEs in such systems can further confirm the nature of the C-H bond breaking in the rate-determining transition state. acs.org

Medicinal Chemistry and Pharmaceutical Development

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of FDA-approved drugs. rsc.org The introduction of trifluoromethyl groups enhances the potential of this scaffold, influencing the compound's electronic properties, conformation, and ability to cross cellular membranes, which are critical factors in drug design. mdpi.com

The bis(trifluoromethyl)pyridine framework serves as a foundational structure for the synthesis of new pharmaceutical agents. smolecule.com Its derivatives are explored as building blocks for biologically active compounds due to their metabolic stability and unique chemical properties. smolecule.comsigmaaldrich.com Researchers have successfully synthesized various derivatives, such as those containing thioether, sulfone, or sulfoxide (B87167) moieties, which have shown promising biological activities. rsc.org The trifluoromethyl-substituted phenyl group, in particular, has been identified as a potent inhibitor of various bacterial strains, including drug-resistant ones like MRSA. nih.gov The synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines via Pd-catalyzed amination highlights a method for creating complex ligands from this scaffold, which can be used to develop metal complexes with potential cytotoxic activity for therapeutic applications. mdpi.com

Derivatives of bis(trifluoromethyl)pyridine have been the subject of investigations into their roles as inhibitors of specific enzymes and receptors. smolecule.com Their structural features allow for potent and, in some cases, selective interactions with biological targets. For instance, pyridine-based compounds have been developed as effective inhibitors of key signaling proteins involved in cancer progression. Research has demonstrated that specific pyrimidopyrimidine derivatives can selectively inhibit Epidermal Growth Factor Receptor (EGFR) kinase activity, blocking downstream signaling pathways and inhibiting the growth of cancer cells. nih.gov Similarly, novel ((pyridin-4-yl)ethyl)pyridine derivatives have been shown to be potent ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), which are crucial for angiogenesis. nih.gov The selectivity of these inhibitors can often be fine-tuned by modifying the substituents on the pyridine or associated rings. nih.gov

Table 1: Examples of Pyridine Derivatives as Enzyme/Receptor Inhibitors

Inhibitor CompoundTarget Enzyme/ReceptorKey Research Findings
BIBX1382 Epidermal Growth Factor Receptor (EGFR)Selectively and potently inhibited thymidine (B127349) incorporation in EGFR-expressing cells; reduced tumor growth in vivo. nih.gov
BIBU1361 Epidermal Growth Factor Receptor (EGFR)Blocked EGF-induced phosphorylation of EGFR and downstream MAPK activation. nih.gov
((Pyridin-4-yl)ethyl)pyridine derivatives VEGFR-1 and VEGFR-2Acted as potent and specific or dual ATP-competitive inhibitors with IC50 values below 100nM in cell-based assays. nih.gov

The bis(trifluoromethyl)pyridine scaffold has also been incorporated into the design of bioactive peptide derivatives. A study focused on the development of 2-(trifluoromethyl)pyridine (B1195222) peptide derivatives led to the synthesis of a series of novel compounds. researchgate.netresearchgate.net These derivatives were evaluated for their biological activities, demonstrating the utility of combining the trifluoromethylpyridine moiety with peptide structures to create new molecules with potential therapeutic or other biological applications. researchgate.net

Agrochemical Development for Crop Protection

The trifluoromethylpyridine (TFMP) structure is a cornerstone in modern agrochemical research, with numerous commercial products containing this moiety. nih.govresearchgate.netjst.go.jp More than 20 TFMP-containing agrochemicals have received ISO common names, spanning herbicides, insecticides, and fungicides. nih.govresearchgate.net The electron-deficient nature of the pyridine ring, enhanced by the strong electron-withdrawing trifluoromethyl groups, makes these compounds effective and, in some cases, biodegradable in the environment. nih.gov

The introduction of the TFMP moiety has been a successful strategy in discovering new herbicides. chigroup.siteacs.org One of the earliest commercial successes was Fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor, which demonstrated superior herbicidal activity on grass weeds compared to its benzene analogue. nih.govjst.go.jp More recent research has focused on other modes of action. For example, a series of novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives were developed as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). nih.gov These compounds interfere with the chlorophyll (B73375) synthesis process in weeds, leading to their death. nih.gov

Table 2: Research on Herbicidal Bis(trifluoromethyl)pyridine Derivatives

Derivative ClassMode of ActionTarget WeedsNotable Findings
Phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinones Protoporphyrinogen oxidase (PPO) InhibitionAbutilon theophrasti (Velvetleaf)Compound 9d showed an IC50 of 0.041 mg/L, comparable to the commercial herbicide oxyfluorfen. nih.gov
Phenyl-pyridazinone derivatives Not specifiedBroadleaf weedsCompound 1 showed over 90% control of multiple broadleaf weeds at a rate of 60 g/ha. chigroup.site
Ethyl-cyclopentane-1,3-dione derivatives Not specifiedGramineous weeds (Alopecurus myosuroides, Avena fatua, etc.)Compound 2 showed excellent inhibitory activity in both pre- and post-emergence tests at 50 g/ha. chigroup.site
Phenoxyacetic/Phenoxyacetamide derivatives Not specifiedAmaranth, Chenopodium, Setaria spp.Compounds 7 and 8 demonstrated post-emergence herbicidal activity at a low rate of 16 g/ha. chigroup.site

Derivatives of bis(trifluoromethyl)pyridine are integral to the discovery of new insecticides. chigroup.siteacs.orgresearchgate.net Commercial insecticides like Chlorfluazuron, a benzoylurea-type insect growth regulator (IGR), work by inhibiting chitin (B13524) biosynthesis in larval stages of insects. nih.gov Flonicamid, another TFMP derivative, is particularly effective against aphids. researchoutreach.org Research has shown that integrating the 5-trifluoromethylpyridyl unit into different molecular scaffolds can yield compounds with good insecticidal activities against a range of pests, including Plutella xylostella (diamondback moth) and Aphis craccivora (cowpea aphid). chigroup.site

A significant area of investigation is the mode of action of these insecticides. While some target known pathways, recent studies have identified novel mechanisms. A new class of pyridine alkylsulfone insecticides, previously thought to act on voltage-gated sodium channels, has now been shown to primarily function by inhibiting the vesicular acetylcholine (B1216132) transporter (VAChT). revistacultivar.com This inhibition disrupts the loading of acetylcholine into synaptic vesicles, compromising neuromuscular function in insects and leading to death. revistacultivar.com This discovery opens a new avenue for managing insecticide resistance. revistacultivar.com

Table 3: Research on Insecticidal Bis(trifluoromethyl)pyridine Derivatives

Derivative/CompoundTarget PestsMode of Action / Activity
Trifluoromethylpyridine amides (with sulfur moieties) Plutella xylostellaCompound F10 (a sulfone) showed an EC50 value of 83 mg/L against Xanthomonas oryzae (a bacterium) and also exhibited insecticidal activity. rsc.orgresearchgate.net
1-Cyanocyclopropyl-substituted TFMP amides Lepidoptera, Coleoptera, HemipteraCompound 19 exhibited over 80% insecticidal activity against a broad range of insects including Plutella xylostella and Myzus persicae. chigroup.site
Trifluoromethyl pyridoimidazolyl derivatives Spodoptera littoralis, Plutella xylostella, Myzus persicaeCompounds 16-18 showed good insecticidal activity. chigroup.site
Pyridine alkylsulfones (e.g., Oxazosulfyl) Various insect ordersInhibition of vesicular acetylcholine transporter (VAChT), representing a new insecticidal mode of action. revistacultivar.com
Chlorfluazuron Lepidoptera, Diptera, OrthopteraInsect Growth Regulator (IGR); inhibits chitin biosynthesis. nih.gov

Fungicidal Agent Research and Development

The incorporation of the trifluoromethylpyridine moiety has been a successful strategy in the development of novel fungicides. One of the most notable examples is Fluazinam (B131798), a potent fungicide that disrupts the biochemistry of respiration in fungi. researchoutreach.org The synthesis of fluazinam utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) as a key building block. researchoutreach.org Research has shown that the trifluoromethyl-substituted pyridine derivative exhibits higher fungicidal activity compared to its chloro-, nitro-, and cyano-substituted counterparts. nih.gov

Further studies have explored a range of trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide). rsc.org Notably, a sulfone-containing compound, F10 , demonstrated significant activity against Xanthomonas oryzae pv. oryzae (Xoo), with a half-maximal effective concentration (EC50) value of 83 mg L−1, which is superior to commercial bactericides like thiodiazole copper and bismerthiazol. rsc.org

A series of novel trifluoromethyl pyrimidine (B1678525) derivatives containing an amide moiety have also been synthesized and evaluated for their antifungal properties. nih.gov Several of these compounds showed good in vitro antifungal activities against a range of plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal, at a concentration of 50 μg/ml. nih.gov

Compound/DerivativeApplication/FindingReference
FluazinamPotent fungicide synthesized from 2,3,5-DCTF. researchoutreach.org
F10 (sulfone-containing)Higher activity against Xanthomonas oryzae pv. oryzae than some commercial bactericides. rsc.org
Trifluoromethyl pyrimidine amidesGood in vitro antifungal activity against various plant pathogens. nih.gov

Exploration in Nematicidal Applications

The quest for effective nematicides has also benefited from research into trifluoromethylpyridine derivatives. Fluazaindolizine is a significant nematicide where the trifluoromethyl group at the 6-position of the imidazopyridine moiety is crucial for its high activity. nih.gov Its mode of action appears to be novel, as it does not target the same sites as current commercial nematicides. nih.gov

Research into novel fluorinated pyrazole (B372694) carboxamides has also yielded promising results. researchgate.net Certain derivatives exhibited 100% efficacy against the tomato root-knot nematode, Meloidogyne incognita. researchgate.net Molecular docking studies suggest that the potent nematicidal effect of these compounds may be due to the inhibition of the enzyme acetylcholinesterase. researchgate.net

Furthermore, the design and synthesis of novel trifluorobutene ester derivatives have been explored as potential nematicides. nih.govbohrium.com Several of these compounds displayed excellent in vitro bioactivity against M. incognita, with LC50/72h values in the range of 1.77–3.95 mg/L. nih.govbohrium.com

Compound/DerivativeApplication/FindingReference
FluazaindolizineNematicide with a novel mode of action; the 6-trifluoromethyl group is key to its activity. nih.gov
Fluorinated pyrazole carboxamides100% efficacy against Meloidogyne incognita in primary tests. researchgate.net
Trifluorobutene ester derivativesExcellent in vitro bioactivity against M. incognita. nih.govbohrium.com

Materials Science Applications

The unique electronic properties of the bis(trifluoromethyl)pyridine scaffold have made it an attractive component in the development of advanced materials.

Exploration in Organic Electronics (e.g., OLEDs, OFETs)

The electron-withdrawing nature of the trifluoromethyl groups in 2,6-Bis(trifluoromethyl)pyridine makes it a promising candidate for applications in organic electronics. smolecule.com Its unique electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com Research in this area aims to develop new materials with enhanced performance and functionalities for electronic devices.

Incorporation into Metal-Organic Frameworks (MOFs) for Advanced Materials

Trifluoromethyl-substituted pyridine ligands have been successfully incorporated into Metal-Organic Frameworks (MOFs), which are porous crystalline materials with a wide range of potential applications. mdpi.comnih.gov The inclusion of fluorine atoms in the MOF structure can enhance properties such as gas sorption and separation, and can also increase hydrophobicity and moisture stability. rsc.org

For instance, trifluoromethyl-decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide have been synthesized and their coordination with lanthanide ions has been studied. nih.gov These studies have resulted in the formation of coordination complexes where the ligand binds in a tridentate mode to the lanthanide(III) cation, demonstrating their potential for creating advanced materials with specific coordination properties. nih.gov The use of pyridine-based co-ligands in the synthesis of fluorinated MOFs has been shown to influence the resulting architecture of the framework. researchgate.net

Catalysis and Ligand Science

The bis(trifluoromethyl)pyridine unit is a valuable scaffold for designing ligands used in catalysis.

Development of New Catalytic Systems for Organic Transformations

The electron-withdrawing properties and the aromatic nature of 2,6-Bis(trifluoromethyl)pyridine make it a versatile ligand for transition metals, enabling the development of novel catalytic systems. smolecule.com A series of bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands have been synthesized via a Pd-catalyzed amination reaction. mdpi.com These fluorine-containing ligands are of interest for creating metal complexes for various applications, including catalysis. mdpi.com

Furthermore, pyridine-oxazoline (PyOx) type ligands featuring a trifluoromethyl group at the 5-position of the pyridine ring have been recognized for their significant role in asymmetric catalysis by transition metal complexes. nih.gov For example, the palladium(II) trifluoroacetate (B77799) complex of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has shown high catalytic activity and enantioselectivity in the addition of arylboronic acids to cyclic N-sulfonylketimines. nih.gov Additionally, pyridine–triazole ligands have been used to synthesize copper complexes that act as effective catalysts for the aerobic oxidation of alcohols. rsc.org

Ligand/Catalyst SystemApplication/FindingReference
Bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligandsSynthesized via Pd-catalyzed amination for potential use in metal complexes and catalysis. mdpi.com
(S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazoleForms a highly active and enantioselective palladium catalyst for asymmetric synthesis. nih.gov
Pyridine–triazole ligandsForm copper complexes that catalyze the aerobic oxidation of alcohols. rsc.org

Studies on C-H Activation and Polymerization Catalysis

The functionalization of carbon-hydrogen (C-H) bonds and the catalytic polymerization of olefins represent two pivotal areas in modern chemistry, driving the development of novel catalysts with enhanced activity, selectivity, and stability. Derivatives of this compound have emerged as intriguing building blocks for ligands in transition metal catalysis, owing to the strong electron-withdrawing nature of the trifluoromethyl (CF3) groups. These groups can significantly modulate the electronic properties of the catalytic center, influencing its reactivity and catalytic performance. Research in this domain has explored the synthesis of sophisticated ligands derived from this compound and their subsequent application in C-H activation and, to a lesser extent, in the broader field of polymerization catalysis.

Synthesis of Potential Catalytic Ligands for C-H Activation

A notable area of research has been the synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines from 2-bromo-5-(trifluoromethyl)pyridine (B156976), a derivative of this compound. These compounds are of significant interest as flexible bidentate N,N-ligands for transition metals, with potential applications in catalysis. mdpi.com The introduction of trifluoromethyl groups is particularly desirable as it can influence the electronic properties, solubility, and stability of the resulting metal complexes. mdpi.com

A key synthetic route to these ligands is the palladium-catalyzed amination reaction, also known as the Buchwald-Hartwig amination. In a representative study, N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines were synthesized in good to high yields from 2-bromo-5-(trifluoromethyl)pyridine and various aromatic amines. mdpi.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as a combination of Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). mdpi.comresearchgate.net The choice of ligand is crucial for achieving high selectivity for the desired N,N-diarylation product over the mono-arylated byproduct. researchgate.net

The general scheme for this synthesis is presented below:

Scheme 1: Palladium-Catalyzed Synthesis of Bis(5-(trifluoromethyl)pyridin-2-yl)amine Ligands

This reaction scheme illustrates the palladium-catalyzed cross-coupling of 2-bromo-5-(trifluoromethyl)pyridine with a primary aromatic amine to yield the desired N,N-bis(5-(trifluoromethyl)pyridin-2-yl)amine ligand.

The table below summarizes the optimization of the reaction conditions for the synthesis of a model ligand, N,N-bis(5-(trifluoromethyl)pyridin-2-yl)-4-methoxyaniline (3a), from p-anisidine (B42471) and 2-bromo-5-(trifluoromethyl)pyridine.

EntryLigandPd(dba)₂/Ligand Loading (mol%)Yield of 3a (%)Yield of byproduct 4a (%)
1DavePhos4 / 4.567
2DavePhos8 / 93217
3rac-BINAP4 / 4.55612
4rac-BINAP8 / 9717

Data sourced from a study on the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands. researchgate.net

These synthesized bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives are considered promising candidates for the construction of metal complexes and supramolecular structures with potential applications in various catalytic processes, including C-H activation. mdpi.com The strong electron-withdrawing effect of the trifluoromethyl groups on the pyridine rings is expected to render the coordinating nitrogen atoms less basic, which in turn can influence the electronic environment of a coordinated metal center, making it more electrophilic and potentially more reactive towards C-H bond cleavage. While the synthesis of these ligands is well-documented, further research is needed to explore their full potential in catalytic C-H activation reactions.

Context in Polymerization Catalysis

In the realm of polymerization catalysis, pyridine-based ligands have been extensively studied, particularly in the form of bis(arylimino)pyridine (BIP) ligands for late transition metal catalysts, such as iron and cobalt, in ethylene (B1197577) polymerization. mdpi.comresearchgate.netmdpi.com These catalysts are known for their high activity and their ability to produce a wide range of polyethylenes, from linear α-olefins to high molecular weight polymers. mdpi.com The steric and electronic properties of the aryl substituents on the imino groups play a crucial role in determining the catalytic behavior and the properties of the resulting polymer. mdpi.comresearchgate.netmdpi.com

While there is a vast body of research on BIP catalysts, specific examples incorporating a this compound core are not prominently featured in the reviewed literature. However, the principles governing the design of BIP catalysts suggest that the incorporation of a this compound scaffold could lead to catalysts with unique properties. The strong electron-withdrawing CF3 groups would be expected to significantly increase the electrophilicity of the metal center. This could, in turn, affect the rates of monomer coordination, insertion, and chain transfer, thereby influencing the molecular weight and microstructure of the resulting polymer.

Further research into the synthesis and catalytic testing of bis(arylimino)pyridine complexes derived from this compound would be a valuable contribution to the field of polymerization catalysis, potentially leading to new catalysts with novel reactivity and polymer products.

Conclusion

2,5-Bis(trifluoromethyl)pyridine is a specialized chemical compound with significant potential in various fields of advanced research. Its synthesis, while challenging, provides access to a unique building block with distinct electronic and physical properties. Further exploration of its reactivity and applications is expected to lead to the development of novel pharmaceuticals, more effective agrochemicals, and innovative materials. As research into fluorinated organic compounds continues to expand, the importance of versatile synthons like this compound is set to grow.

Future Prospects and Interdisciplinary Research Opportunities

Emerging Synthetic Methodologies for Precision Fluorination

The synthesis of trifluoromethylated heterocycles, including pyridine (B92270) derivatives, is a major focus of research due to their prevalence in pharmaceuticals and agrochemicals. rsc.orgrsc.org While traditional methods for producing compounds like 2,5-bis(trifluoromethyl)pyridine often involve harsh conditions, newer, more precise strategies are continually being developed. nih.gov

Recent advancements have centered on direct C-H trifluoromethylation, offering a more atom-economical and efficient route compared to classical multi-step syntheses. researchgate.net For instance, a highly regioselective direct C-H trifluoromethylation of pyridine has been achieved using an N-methylpyridine quaternary ammonium (B1175870) activation strategy. acs.org This method allows for the introduction of a trifluoromethyl group with good functional group compatibility and operational simplicity. acs.org Another innovative approach involves the nucleophilic activation of pyridine derivatives through hydrosilylation, followed by electrophilic trifluoromethylation, enabling selective modification at the 3-position of the pyridine ring. acs.org

Furthermore, the development of novel trifluoromethylating reagents is a key area of progress. Reagents like [(bpy)Cu(O2CCF2SO2F)2] are being explored for their efficiency and scalability in trifluoromethylation reactions of various halogenated hydrocarbons. nih.gov The use of transition metal catalysis, such as cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles, presents a scalable and regioselective pathway to α-trifluoromethylated pyridines. nih.gov These emerging methodologies promise to make the synthesis of specifically substituted trifluoromethylpyridines, including isomers of this compound, more accessible and sustainable.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of fluorinated molecules like this compound. researchgate.netacs.org These in silico methods allow researchers to model various molecular characteristics, from electronic structure to spectroscopic behavior, providing insights that can guide the design of new molecules with desired functionalities. nih.govijcce.ac.ir

DFT calculations have been successfully employed to study the structure and vibrational spectra of fluorinated pyridines, showing excellent agreement with experimental data. researchgate.net Such studies can predict how the introduction of trifluoromethyl groups influences the geometry and electronic properties of the pyridine ring. For instance, computational analysis can reveal the impact of fluorine substitution on the HOMO-LUMO energy gap, which is a key indicator of a molecule's reactivity. ijcce.ac.iriucr.org

Moreover, computational models are crucial for predicting the selectivity of reactions. In the context of drug discovery, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are used to explore the binding of pyridine-based inhibitors to biological targets like enzymes. nih.govnih.gov These simulations can identify key structural features and functional groups responsible for selective binding, thereby guiding the design of more potent and selective drug candidates. nih.gov For this compound, computational modeling can predict its interaction with various biological macromolecules, paving the way for its rational design as a scaffold in medicinal chemistry.

Novel Applications in Bio- and Nanotechnology

The unique electronic and physical properties of this compound make it a promising candidate for applications in the burgeoning fields of biotechnology and nanotechnology. The introduction of trifluoromethyl groups can significantly enhance the biological activity and metabolic stability of molecules, making them attractive for drug discovery. rsc.orgdigitellinc.com

In medicinal chemistry, the this compound scaffold can be incorporated into larger molecules to create novel therapeutic agents. rsc.orgsmolecule.com The electron-withdrawing nature of the trifluoromethyl groups can influence the pKa of the pyridine nitrogen, affecting its binding to biological targets. smolecule.com Derivatives of trifluoromethylpyridines are already used in a number of commercialized agrochemicals and pharmaceuticals, and many more are in clinical trials. nih.govjst.go.jpresearchoutreach.orgresearchgate.net

In nanotechnology, the rigid and electron-deficient structure of this compound makes it a valuable building block for advanced materials. smolecule.comnih.gov It can be used in the design of:

Organic Electronics: Its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com

Metal-Organic Frameworks (MOFs): Incorporation of this pyridine derivative into MOFs can tailor the pore size and functionality of these materials for applications in gas storage and separation. smolecule.com

The ability to precisely control the structure and electronic properties at the molecular level opens up a vast design space for creating novel materials with tailored functions based on the this compound unit.

Sustainable and Green Chemistry Approaches in Production and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including fluorinated pyridines. The focus is on developing more environmentally benign processes that are both efficient and sustainable.

Key areas of development in the green production of compounds like this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product is a core principle of green chemistry. primescholars.com This can be achieved through reactions like cycloadditions and C-H functionalizations which minimize the formation of byproducts. primescholars.commdpi.com

Catalysis: The use of catalysts, particularly those based on abundant and non-toxic metals, can significantly improve the efficiency and reduce the environmental impact of chemical processes. nih.gov Research into biocatalysis, using enzymes to perform specific chemical transformations, is also a promising avenue for the green synthesis of fluorinated compounds. nih.govnih.govchemrxiv.orgresearchgate.net

Flow Chemistry: Conducting reactions in continuous flow systems offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. acs.org Flow chemistry is being explored for the synthesis of trifluoromethylpyridines.

Alternative Solvents and Reagents: The development and use of less hazardous solvents and fluorinating agents are crucial for reducing the environmental footprint of production. google.comacs.orgacs.org Mechanochemical methods, which use mechanical force to drive reactions, can sometimes be performed without any solvent. chemrxiv.org

By embracing these green chemistry principles, the production and application of this compound can become more sustainable, ensuring its continued value in a world increasingly focused on environmental responsibility.

Q & A

Q. What are the recommended synthetic routes for 2,5-bis(trifluoromethyl)pyridine and its derivatives?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination of pyridine precursors. For example, direct chlorination/fluorination of pyridine intermediates followed by aromatic nuclear substitution can yield trifluoromethylated products. Aromatic bromination under controlled conditions (e.g., using bromine in dichloromethane at moderate temperatures) is effective for introducing halogens at specific positions . For hydroxylated derivatives, hydrolysis of halogenated intermediates under basic conditions (e.g., NaOH) is common .

Q. How can researchers characterize the structure and purity of this compound derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are critical for confirming trifluoromethyl group positions and substitution patterns .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical details and molecular packing .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity .
  • Chromatography : HPLC or GC-MS ensures purity, especially for intermediates prone to side reactions .

Advanced Research Questions

Q. What strategies mitigate competing substitution pathways during functionalization of halogenated this compound derivatives?

  • Methodological Answer :
  • Selective Solvent Systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce nucleophilic competing reactions .
  • Temperature Control : Lower temperatures (0–5°C) favor selective mono-substitution, while higher temperatures (80–100°C) drive di-substitution .
  • Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance regioselectivity in cross-coupling reactions .

Q. How can this compound be utilized in designing ligands for catalytic applications?

  • Methodological Answer :
  • Phosphine Ligand Synthesis : Reacting hydroxylated derivatives with di-tert-butylphosphine yields pincer ligands, as shown in Grubbs-type complexes. These ligands enhance metal center stability in catalysis .
  • Zwitterionic Salts : Reaction with 4-pyrrolidinopyridine forms arylaminothiocarbonylpyridinium salts, useful in asymmetric catalysis .

Q. What computational methods predict the electronic properties of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of trifluoromethyl groups .
  • Nonlinear Optical (NLO) Modeling : Hyperpolarizability calculations (e.g., using Gaussian 09) evaluate NLO potential for materials science applications .

Q. What role does this compound play in developing nonlinear optical (NLO) materials?

  • Methodological Answer :
  • Laser-Deposited Films : Derivatives with extended conjugation (e.g., fused naphthalene systems) exhibit enhanced NLO responses. Experimental validation includes hyper-Rayleigh scattering and Z-scan techniques .
  • Structure-Activity Relationships : Electron-withdrawing trifluoromethyl groups increase dipole moments, critical for second-harmonic generation (SHG) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-Bis(trifluoromethyl)pyridine
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2,5-Bis(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.